![molecular formula C14H17NO4 B4777983 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4777983.png)
2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR). It is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione works by binding to the VEGFR and preventing the binding of VEGF, a protein that promotes angiogenesis. By inhibiting angiogenesis, 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione are primarily related to its inhibition of angiogenesis. In addition, 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its potency in inhibiting VEGFR. This makes it a useful tool for studying the role of angiogenesis in cancer growth and metastasis. However, one limitation of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more soluble analogs of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione that can be administered more easily in vivo. Another area of interest is the combination of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the role of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as age-related macular degeneration, is an area of ongoing research.
Scientific Research Applications
2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-9-10-19-8-7-15-13(16)11-5-3-4-6-12(11)14(15)17/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIHJQDHOGELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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